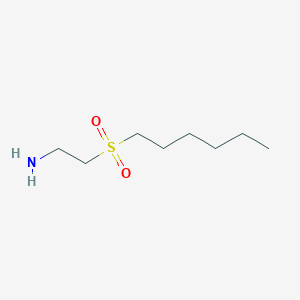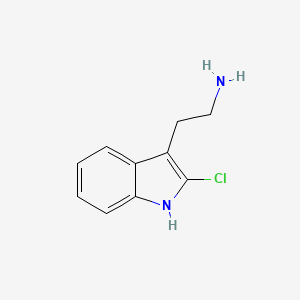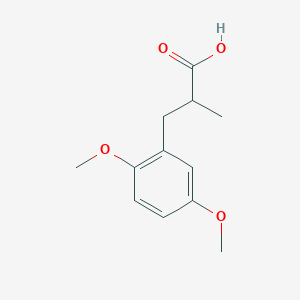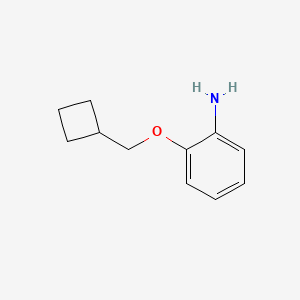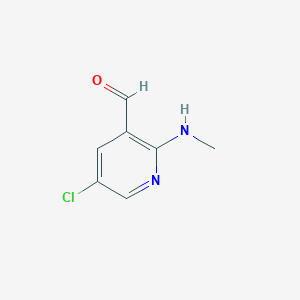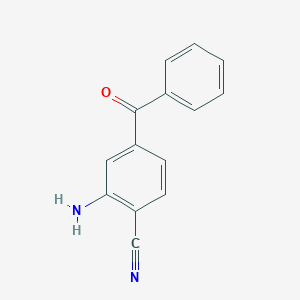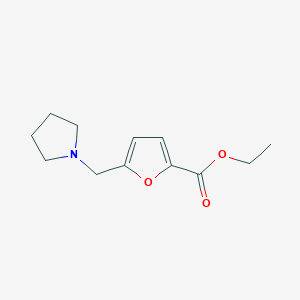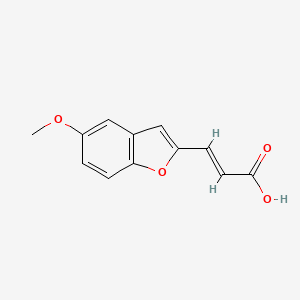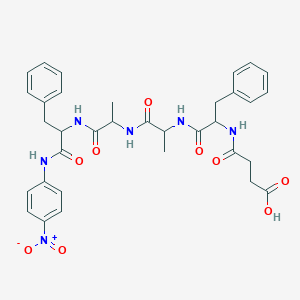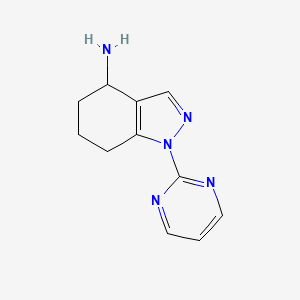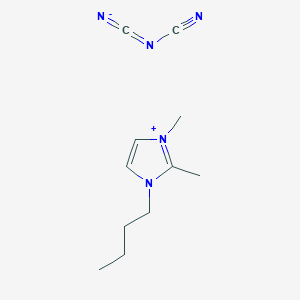
1-Butyl-2,3-dimethylimidazolium dicyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,3-dimethylimidazolium dicyanamide is an ionic liquid with the molecular formula C11H17N5 and a molecular weight of 219.29 g/mol . It is known for its unique properties, such as low volatility, high thermal stability, and high ionic conductivity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
1-Butyl-2,3-dimethylimidazolium dicyanamide can be synthesized through the reaction of 1-butyl-2,3-dimethylimidazole with dicyanamide. The reaction typically involves mixing the two reactants in an appropriate solvent under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Butyl-2,3-dimethylimidazolium dicyanamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with halides to form corresponding halide salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific reagents and conditions may vary depending on the desired outcome.
Complex Formation: It can form complexes with metal ions, which can be used in catalysis and other applications.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butyl-2,3-dimethylimidazolium dicyanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Butyl-2,3-dimethylimidazolium dicyanamide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. These interactions can stabilize or destabilize specific molecular structures, influencing various chemical and biological processes . The compound’s high ionic conductivity and thermal stability also contribute to its effectiveness in various applications .
Comparison with Similar Compounds
1-Butyl-2,3-dimethylimidazolium dicyanamide can be compared with other similar ionic liquids, such as:
1-Butyl-3-methylimidazolium dicyanamide: Similar in structure but with different alkyl substituents, leading to variations in physical and chemical properties.
1-Butyl-2,3-dimethylimidazolium chloride: Contains a chloride anion instead of dicyanamide, affecting its solubility and reactivity.
1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its high thermal stability and use in high-temperature applications.
These comparisons highlight the uniqueness of this compound in terms of its specific anion and resulting properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;cyanoiminomethylideneazanide |
InChI |
InChI=1S/C9H17N2.C2N3/c1-4-5-6-11-8-7-10(3)9(11)2;3-1-5-2-4/h7-8H,4-6H2,1-3H3;/q+1;-1 |
InChI Key |
FBDBEWYTDHNKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.C(=[N-])=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15095079.png)
